molecular formula C42H30N6O12 B1671955 Inositol niacinate CAS No. 6556-11-2

Inositol niacinate

Cat. No. B1671955
CAS RN: 6556-11-2
M. Wt: 810.7 g/mol
InChI Key: MFZCIDXOLLEMOO-UHFFFAOYSA-N
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Description

Inositol Niacinate, also known as Inositol Hexanicotinate or “no-flush niacin”, is a niacin ester and vasodilator . It is used in food supplements as a source of niacin (vitamin B3), where hydrolysis of 1 g (1.23 mmol) inositol hexanicotinate yields 0.91 g nicotinic acid and 0.22 g inositol . It is associated with reduced flushing compared to other vasodilators by being broken down into the metabolites and inositol at a slower rate .


Molecular Structure Analysis

Inositol Niacinate has a molecular formula of C42H30N6O12 . Its structure is very similar to the cyclic form of monosaccharides like glucose, and accordingly, they are also defined as sugar alcohols . This particular typology of structure with six chiral centers assumes the presence of nine real isomers .


Chemical Reactions Analysis

Inositol Niacinate mediates a vasodilatory, lipid-lowering, and fibrinolytic effect on the cardiovascular system . Like other niacins, inositol nicotinate is a lipid-regulating agent that reduces the levels of plasma triglycerides, atherogenic apolipoprotein B (apoB)-containing lipoproteins (VLDL, LDL, and lipoprotein a) while increasing antiatherogenic apoA-I-containing HDL levels .


Physical And Chemical Properties Analysis

Inositol Niacinate has a molecular weight of 810.72 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Nutritional Supplement and Bioavailability

Inositol niacinate, also known as inositol hexanicotinate, is used as a nutritional supplement for its source of niacin (vitamin B3). It's recognized for its role in providing niacin in food supplements. Studies have shown that inositol niacinate is a safe source of nicotinic acid, contributing to the bioavailability of niacin in the human body, which is essential for various metabolic processes (EFSA Panel on Additives and Nutrient Sources added to Food, 2009).

Dissolution Profiles and Bioavailability in Supplements

Research has focused on understanding the dissolution profiles of inositol niacinate in nonprescription extended-release niacin products. This study is significant as it highlights the variations in dissolution profiles among different inositol niacinate products, which can impact their bioavailability and efficacy in vivo (Poon, Chow, & Liang, 2006).

Clinical Trials in Treating Ischemic Ulcer

Inositol niacinate has been evaluated in clinical trials for treating ischemic ulcer due to chronic arterial occlusion. A double-blind multiclinic trial compared the efficacies of inositol niacinate and pyridinolcarbamate, showing beneficial results in treating ischemic ulcers (Mishima et al., 1977).

Pharmacokinetics in Animal Models

The biotransformation and pharmacokinetics of inositol niacinate have been studied using animal models. This research is crucial for understanding how inositol niacinate is processed in the body and its potential therapeutic implications (Milton et al., 2013).

Neurobiology and Psychiatric Applications

Inositol niacinate's role in human brain physiology and pathology has been explored, with a focus on its potential applications and current limits in treating psychiatric disorders. This review highlights the multifaceted neurobiological activities of inositol and its derivatives, and their implications in various mental health conditions (Concerto et al., 2023).

Cancer Research and Chemoprevention

Inositol niacinate has been investigated for its anticancer potential. Studies have focused on its role in inhibiting cancer cell proliferation and promoting differentiation, often resulting in the reversion of malignant cells to a normal phenotype. This research is pivotal for understanding how inositol niacinate can be integrated into cancer prevention and treatment strategies (Vucenik & Shamsuddin, 2003).

Safety And Hazards

Inositol Niacinate is possibly safe for most people when taken orally . It can cause some side effects such as stomach upset, intestinal gas, and nausea . It might also cause liver damage like other niacin products in some people .

properties

IUPAC Name

[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30N6O12/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27/h1-24,31-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZCIDXOLLEMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023147, DTXSID10859980
Record name Inositol niacinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane-1,2,3,4,5,6-hexayl hexapyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Inositol nicotinate and other niacins directly and noncompetitively inhibit microsomal enzyme diacylglycerol acyltransferase 2 (DGAT2) responsible for esterification of fatty acids to form triglycerides, resulting in decreased triglyceride synthesis and hepatic atherogenic lipoprotein secretion. Inhibitied triglyceride synthesis results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles. Niacin also inhibits hepatic expression of beta-chain adenosine triphosphate synthase which inhibits the removal or uptake of HDL–apo A-I. It is also suggested that niacin increases vascular endothelial cell redox state, resulting in the inhibition of oxidative stress and vascular inflammatory genes or key cytokines involved in atherosclerosis. It acts as a ligand on G-protein coupled receptor 109A (HCAR2/HM74A) and 109B (HCAR3/HM74) which mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid. Niacin-mediated signalling of GPR109A expressed on adipocytes and G(i)-mediated decrease in cAMP levels result in decreased lipolysis, fatty acid mobilization, and triglyceride synthesis. The action of inositol nicotinate on GPR109A expressed on skin and macrophages to cause increased prostaglandin D2/E2 activity is thought to be less significant compared to other niacin molecules as it involves sustained release that leads to less flushing.
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Inositol niacinate

CAS RN

6556-11-2
Record name Inositol niacinate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inositol niacinate
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URL https://comptox.epa.gov/dashboard/DTXSID2023147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inositol nicotinate
Source European Chemicals Agency (ECHA)
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Record name INOSITOL NIACINATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
IO Poon, DSL Chow, D Liang - American journal of health …, 2006 - academic.oup.com
… -release, extended-release, and inositol niacinate (“no-flush”) forms in the United States. … niacin, nonprescription inositol niacinate products have become available. Inositol niacinate …
Number of citations: 23 academic.oup.com
Y Mishima, K Kamiya, S Sakaguchi, A Kusaba… - …, 1977 - journals.sagepub.com
… inositol niacinate in the patients with the ischemic ulcer due to chronic arterial occlusion. A thrice-daily dose of 1.5 g of pyridinolcarbamate or 1.2 g of inositol niacinate … inositol niacinate …
Number of citations: 17 journals.sagepub.com
Y Pengzhan, L Ning, L Xiguang, Z Gefei… - Pharmacological …, 2003 - Elsevier
… Inositol niacinate is frequently used as a dilatational agent for … of inositol niacinate and clofibrate was effective in treating patients with hyperlipidemia type IIa [2], [3]. Inositol niacinate …
Number of citations: 261 www.sciencedirect.com
Y Pengzhan, Z Quanbin, L Ning, X Zuhong… - Journal of applied …, 2003 - Springer
… Fifty ICR mice were used to study the effect of water-soluble polysaccharides from Ulva pertusa on the level of plasma lipids, with inositol niacinate as positive control. The results …
Number of citations: 200 link.springer.com
JG Dib, S Dedeyan - American journal of health-system …, 2004 - academic.oup.com
… Inositol niacinate is metabolized in the body into its component parts, niacin and inositol.When inositol niacinate is … Inositol niacinate has adverse reactions similar to those of niacin …
Number of citations: 3 academic.oup.com
V Rozenfeld, JL Crain… - American journal of …, 2004 - academic.oup.com
… that inositol niacinate is actually better tolerated than regular niacin. The contraindications for inositol niacinate are similar to those for niacin. The efficacy of inositol niacinate in the …
Number of citations: 72 academic.oup.com
SH Lumish, C Blyn, JH Nodine - … research, clinical and …, 1962 - pubmed.ncbi.nlm.nih.gov
Inositol niacinate as a peripheral vasodilator Inositol niacinate as a peripheral vasodilator … Inositol Niacinate …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
G Benzi, E Arrigoni, F Dagani, F Marzatico… - Biochemical …, 1979 - Elsevier
… Treatment with inositol niacinate and UDP-glucose did not cause any changes in the enzymatic … dehydrogenase in the homogenate in toto which was stimulated by inositol niacinate. …
Number of citations: 26 www.sciencedirect.com
T Shimamoto - Atherosclerosis IV: Proceedings of the Fourth …, 1977 - Springer
… 36 (48.6%) cases of the inositol niacinate group. A statistically … inositol niacinate group (P = 0.0006) (Table 2). It is worthwhile to note the marked vasodilative effect of inositol niacinate, …
Number of citations: 0 link.springer.com
AS Boyd - Journal of the American Academy of Dermatology, 2007 - jaad.org
… Anecdotal reports of beneficial therapies include perilesional heparin, stanozolol, inositol niacinate, nicofuranose, ticlopidine, pentoxifylline, infliximab, niacinamide, systemic …
Number of citations: 14 www.jaad.org

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